2-Benzyl-cyclohexylamine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Benzyl-cyclohexylamine hydrochloride can be achieved through several routes. One common method involves the hydrogenation of aniline to produce cyclohexylamine, which is then benzylated to form 2-Benzyl-cyclohexylamine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often utilize cobalt- or nickel-based catalysts for the hydrogenation process, ensuring high yield and selectivity .
Chemical Reactions Analysis
2-Benzyl-cyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-cyclohexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: Potential therapeutic applications are being explored, although it is primarily for research use only.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. For instance, in hydrogenolysis reactions, the benzyl group acts as an anchor, facilitating the breaking of chemical bonds through the addition of hydrogen . The compound’s effects are mediated through its interaction with catalysts, which influence the reaction pathways and outcomes.
Comparison with Similar Compounds
2-Benzyl-cyclohexylamine hydrochloride can be compared with other similar compounds such as:
Cyclohexylamine: An aliphatic amine used as an intermediate in organic synthesis.
N-Benzylcyclohexylamine: Another arylcyclohexylamine with similar applications in research and industry. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-benzylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKWQFVDXKZAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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